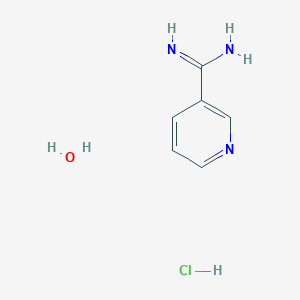
3-Acetylaminodibenzothiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetylaminodibenzothiophene is an organic compound that belongs to the class of dibenzothiophenes It is characterized by the presence of an acetylamino group attached to the third position of the dibenzothiophene ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetylaminodibenzothiophene can be achieved through several methods. One common approach involves the acetylation of 3-aminodibenzothiophene. This reaction typically uses acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Another method involves the Ullmann-type reaction, where 2-bromodibenzothiophene is coupled with an amine in the presence of a copper catalyst. This method is advantageous due to its simplicity and the use of environmentally benign conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale acetylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, microwave-assisted synthesis can be employed to accelerate the reaction rates and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3-Acetylaminodibenzothiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form this compound-5-oxide.
Reduction: Reduction reactions can convert the acetylamino group to an amino group.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the dibenzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.
Major Products
The major products formed from these reactions include this compound-5-oxide, 3-aminodibenzothiophene, and various substituted dibenzothiophenes .
Wissenschaftliche Forschungsanwendungen
3-Acetylaminodibenzothiophene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 3-acetylaminodibenzothiophene involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Acetylaminofluorene: Similar in structure but with a different bridging atom (carbon instead of sulfur).
3-Acetylaminodibenzofuran: Contains an oxygen atom in place of sulfur.
4-Dimethylaminobiphenyl: Lacks the bridging atom and has different substituents.
Uniqueness
3-Acetylaminodibenzothiophene is unique due to the presence of the sulfur atom in its structure, which can influence its chemical reactivity and biological activity. This sulfur atom can participate in various interactions, making the compound distinct from its oxygen or carbon analogs .
Eigenschaften
CAS-Nummer |
64057-52-9 |
|---|---|
Molekularformel |
C14H11NOS |
Molekulargewicht |
241.31 g/mol |
IUPAC-Name |
N-dibenzothiophen-3-ylacetamide |
InChI |
InChI=1S/C14H11NOS/c1-9(16)15-10-6-7-12-11-4-2-3-5-13(11)17-14(12)8-10/h2-8H,1H3,(H,15,16) |
InChI-Schlüssel |
KPOVNLZGDMDGIK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


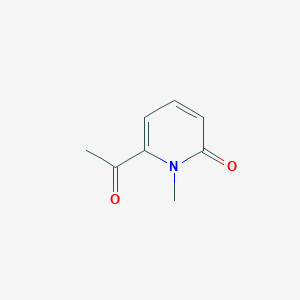
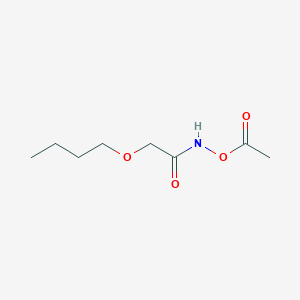
![Peroxide, 1,1-dimethylethyl 1-methyl-1-[(1-methylethyl)phenyl]ethyl](/img/structure/B13800399.png)

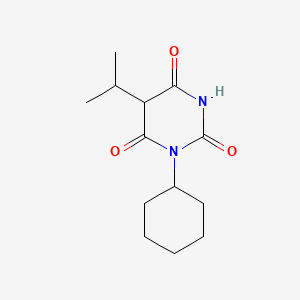
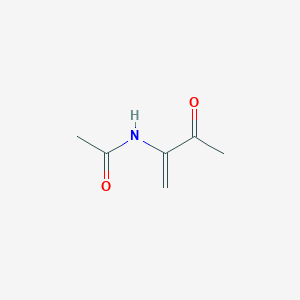

![2-[[5-(2,5-Dichlorophenyl)furan-2-carbonyl]carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13800438.png)
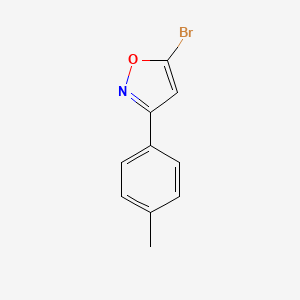
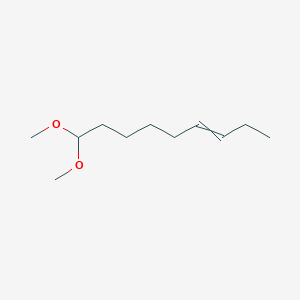
![Phenol, 2-ethoxy-4-[(1-methylethoxy)methyl]-](/img/structure/B13800459.png)

![[(3S)-1-ethylpiperidin-3-yl]methyl methanesulfonate](/img/structure/B13800467.png)
